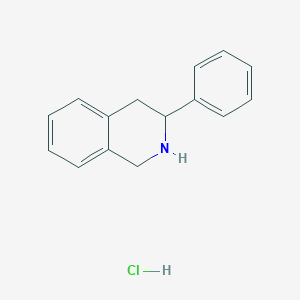

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 85741-15-7) is a tetrahydroisoquinoline derivative with the molecular formula C₁₅H₁₅N·HCl and a molecular weight of 245.75. It is structurally characterized by a phenyl group at the 3-position of the tetrahydroisoquinoline scaffold, with a hydrochloride salt enhancing its stability and solubility. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of chiral drugs. For example, it is hydrogenated to yield 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline, a key precursor for the urinary antispasmodic drug solifenacin . Its synthesis protocols, such as those involving Ru(bpy)₃Cl₂·6H₂O photocatalysis, highlight its role in advanced organic reactions .

Propriétés

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOBGRJRYZIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation via N-(2-Phenethyl) Benzamide Intermediate and Cyclization

One of the most detailed and industrially relevant methods involves the preparation of 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride through the intermediate N-(2-phenethyl) benzamide, followed by cyclization and reduction steps. This method is characterized by its operational simplicity, environmental advantages, and good yields.

Stepwise Synthesis Overview

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of N-(2-phenethyl) benzamide | Mix benzoyl chloride or benzoic acid, phenethylamine, and 10-30% aqueous alkali metal hydroxide (preferably sodium hydroxide) at 0-10 °C, then stir at room temperature for 3 hours | Yield: ~99%; product is a white solid, isolated by filtration and drying |

| 2 | Cyclization to 1-phenyl-3,4-dihydroisoquinoline | Dissolve N-(2-phenethyl) benzamide in toluene, add vanadium pentoxide flakes and phosphorus oxychloride, heat under reflux for 4 hours, then cool and neutralize with 20% sodium hydroxide solution | Yield: ~86.7%; product is a weak yellow liquid |

| 3 | Reduction to 3-phenyl-1,2,3,4-tetrahydroisoquinoline | React 1-phenyl-3,4-dihydroisoquinoline with hydroboron in an alcohol solvent at room temperature for 2-3 hours | Yield: High; followed by crystallization and vacuum drying to obtain the hydrochloride salt |

Key Features and Advantages

- The initial amide formation avoids organic solvents, simplifying post-reaction workup and reducing environmental impact.

- The cyclization step employs a vanadium pentoxide/phosphorus oxychloride system, which prevents the generation of highly toxic phosphorus oxide gases.

- The reduction step uses hydroboron reagents under mild conditions, allowing for high selectivity and yield.

- The final product is isolated by crystallization from aqueous media with pH adjustment and vacuum drying.

Reaction Conditions Summary Table

| Parameter | Range/Value | Remarks |

|---|---|---|

| Alkali hydroxide concentration | 10-30% (mass fraction) | Sodium hydroxide preferred |

| Temperature for amide formation | 0-10 °C during addition; room temperature for reaction | Controls reaction rate and selectivity |

| Cyclization reflux time | 4 hours | Ensures complete conversion |

| pH adjustment during workup | ~9 | For optimal extraction and product isolation |

| Reduction reaction time | 2-3 hours at room temperature | Ensures complete hydrogenation |

This method is described in detail in a 2013 patent, which emphasizes its scalability and environmental benefits.

Synthesis via Pummerer-Type Cyclization and Reductive Desulfurization

Another approach involves the use of phenylsulfinyl-substituted intermediates and the Pummerer reaction to achieve cyclization, followed by reductive removal of the phenylsulfanyl group.

Synthetic Route Highlights

- Starting from N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide derivatives, cyclization is induced using trifluoroacetic anhydride and boron trifluoride diethyl etherate as a Lewis acid catalyst.

- The Pummerer reaction facilitates the formation of tetrahydroisoquinoline ring systems bearing a phenyl substituent.

- Reductive removal of the phenylsulfanyl group is achieved using nickel chloride and sodium borohydride in methanol-tetrahydrofuran mixtures, yielding N-formyl derivatives that can be further processed.

Reaction Insights

- The Lewis acid additive enhances cyclization efficiency, likely through stabilization of a sulfonium-carbenium dication intermediate.

- The overall yields for cyclized products are moderate but provide access to structurally diverse tetrahydroisoquinoline derivatives.

- This method is particularly useful for synthesizing nitrogen heterocycles with additional substitution patterns and potential biological activities.

This methodology was reported in a Japanese chemical publication emphasizing the use of Pummerer-type cyclization for nitrogen heterocycle synthesis.

Total Synthesis via Bischler–Napieralski Reaction and Asymmetric Transfer Hydrogenation

A more complex synthetic approach involves:

- Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)ethylamine and a cinnamic acid derivative.

- Catalytic hydrogenation to reduce double bonds.

- Bischler–Napieralski cyclization to form the isoquinoline core.

- Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst to introduce stereochemistry.

- Final reductive amination to obtain the tetrahydroisoquinoline.

Summary of Key Steps

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Amide formation | 2-(3,4-dimethoxyphenyl)ethylamine + 3-phenylprop-2-enoic acid |

| 2 | Catalytic hydrogenation | Hydrogenation catalyst under mild conditions |

| 3 | Bischler–Napieralski cyclization | Acidic dehydrating agent |

| 4 | Asymmetric transfer hydrogenation | (R,R)-RuTsDPEN catalyst |

| 5 | Reductive amination | Standard reductive amination conditions |

This route provides access to chiral tetrahydroisoquinoline derivatives with potential medicinal applications, though it involves more steps and sophisticated catalysts.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further modify the structure, potentially leading to different derivatives with varied biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, each with unique biological properties .

Applications De Recherche Scientifique

Biological Activities

Neuropharmacological Effects

THIQ derivatives have been studied for their potential neuropharmacological effects. They exhibit activity against various neurological disorders due to their interaction with neurotransmitter systems. Specifically, they have been implicated in:

- Dopamine Receptor Modulation : Compounds like THIQ are known to influence dopamine receptor activity, which is critical in conditions such as Parkinson's disease and schizophrenia .

- Antidepressant Properties : Research indicates that THIQ derivatives can exhibit antidepressant-like effects in animal models, potentially by modulating serotonin and norepinephrine pathways .

Antimicrobial Activity

Studies have shown that THIQ compounds possess antimicrobial properties against a range of pathogens. Their structural characteristics allow them to interact effectively with microbial targets, making them candidates for developing new antibiotics .

Synthesis Methodologies

The synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods:

- Pictet–Spengler Reaction : This classical method involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinolines. Recent advancements have optimized this reaction for higher yields and selectivity .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has proven effective in enhancing reaction rates and yields for the synthesis of THIQ derivatives .

Case Study 1: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of several THIQ derivatives in rodent models. The results demonstrated that certain derivatives significantly reduced depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of THIQ compounds against Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited potent antibacterial activity, suggesting their potential use as lead compounds in antibiotic development .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes, thereby modulating biochemical pathways. Additionally, it can bind to specific receptors, altering cellular responses and leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds:

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Bioactivity: The 4'-dimethylaminophenyl and 6,7-dimethoxy groups in the analgesic derivative enhance receptor binding affinity, contributing to its superior anti-inflammatory efficacy over diclofenac . Trifluoromethyl groups (e.g., in 5-CF₃ derivatives) improve lipophilicity and metabolic stability, making them suitable for enzyme inhibition studies .

Stereochemical Influence :

- The asymmetric hydrogenation of 3-phenyl derivatives (e.g., to produce solifenacin intermediates) underscores the importance of chirality in drug efficacy .

Synthetic Utility: While 3-phenyl derivatives are pivotal in drug synthesis (e.g., solifenacin), analogs like 2-phenyl-1,2,3,4-tetrahydroisoquinoline are used in photocatalyzed α-alkylation reactions, demonstrating versatility in organic chemistry .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Pharmacological Comparison

Activité Biologique

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ) is a compound belonging to the isoquinoline family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets. The molecular weight of the compound is approximately 245.75 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial properties. For instance, a series of isoquinoline dipeptides synthesized from THIQ showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 166 μM to 498 μM, indicating their potential as antibacterial agents .

| Compound | Target Bacteria | MIC (μM) | Notes |

|---|---|---|---|

| Isoquinoline Dipeptide | E. coli | 166 | More potent than control drug |

| Isoquinoline Dipeptide | S. aureus | 498 | Comparable to standard ampicillin |

Neuroprotective Effects

THIQ compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases. Research indicates that these compounds may inhibit dopamine release induced by methamphetamine, suggesting a potential role in treating conditions like Parkinson's disease . Specific analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Antimalarial Activity

In vitro studies have highlighted the antimalarial activity of THIQ derivatives against Plasmodium falciparum. Certain analogs demonstrated potent activity against multiple resistant strains while exhibiting low cytotoxicity towards mammalian cells. The structure-activity relationship revealed that modifications at specific positions (N-2, C-3, and C-4) significantly influenced their potency .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications affect biological activity. Key findings include:

- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish antimicrobial and neuroprotective activities.

- Chirality : The enantiomers of THIQ compounds exhibit different biological activities; for example, the (+)-(3S,4S) enantiomer demonstrated superior antimalarial effects compared to its counterparts .

Study on Antimicrobial Activity

A study synthesized a series of THIQ dipeptides and evaluated their antimicrobial efficacy. The results indicated that compounds with cationic amino acids showed enhanced biological activity due to increased positive charge facilitating interaction with bacterial membranes .

Neuroprotection in Parkinsonian Models

In a model simulating Parkinson's disease using MPTP-treated mice, THIQ was observed to modulate dopamine levels effectively. The compound's ability to inhibit methamphetamine-induced dopamine release suggests potential therapeutic applications in managing neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic methodologies for 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The compound can be synthesized via the Pictet-Spengler reaction, which involves cyclization of β-phenylethylamine derivatives with aldehydes under acidic conditions. Key steps include optimizing reaction temperature (e.g., 80–100°C) and using catalysts like trifluoroacetic acid to enhance cyclization efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol/HCl mixtures) ensures high purity . Structural analogs in (e.g., MM0081.28) highlight the importance of stereochemical control during synthesis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the tetrahydroisoquinoline backbone and phenyl substitution. For example, aromatic protons typically appear at δ 6.8–7.5 ppm, while the methylene groups in the tetrahydro ring resonate at δ 2.5–4.0 ppm .

- HPLC Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards (e.g., Pharmacopeial Forum methods in ) can quantify impurities (<1.0% threshold) .

Q. What are the stability considerations for long-term storage?

Store the compound in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways, such as oxidation of the tetrahydro ring. ’s reference standards (e.g., MM0081.12) emphasize monitoring hydrolytic degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity and pH variations. Methodologically:

- Perform solubility tests in buffered solutions (pH 1–12) using UV-Vis spectroscopy.

- Compare results with structurally similar compounds (e.g., ’s trimethoxyphenyl analog, which exhibits pH-dependent solubility due to protonation of the isoquinoline nitrogen) .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?

- X-ray Crystallography : Determine the 3D conformation of the tetrahydroisoquinoline core and phenyl substituent orientation. ’s triazolo-isoquinoline analog demonstrates how substituent positioning affects biological activity .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., opioid receptors) to identify key binding motifs .

Q. How can researchers address challenges in impurity profiling during synthesis?

- LC-MS/MS : Identify trace impurities (e.g., N-oxide derivatives) using high-resolution mass spectrometry. ’s impurity thresholds (e.g., ≤3.5% total degradation products) guide method validation .

- Synthetic Byproduct Isolation : Use preparative TLC or column chromatography to isolate intermediates (e.g., ’s dihydroxy analogs, MM0081.28) for structural confirmation .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?

The tetrahydroisoquinoline nitrogen’s basicity (pKa ~8–9) makes it prone to nucleophilic attack. Studies in ’s tetrahydroquinoline hybrids suggest that electron-withdrawing groups on the phenyl ring reduce reactivity, while electron-donating groups enhance it. Kinetic studies under varying pH and temperature conditions can elucidate reaction pathways .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.